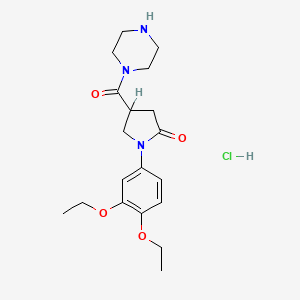silane CAS No. 40195-22-0](/img/structure/B14672746.png)
[(1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C9H18O2Si. It is known for its unique structure, which includes a methoxy group, a dimethylbutenyl group, and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
The synthesis of (1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane typically involves the reaction of 3,3-dimethylbut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
(1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy or trimethylsilyl groups are replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials and coatings
Mecanismo De Acción
The mechanism by which (1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane exerts its effects involves the interaction of its functional groups with various molecular targets. The methoxy group can participate in hydrogen bonding, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate various chemical transformations and enhance the compound’s reactivity in different pathways .
Comparación Con Compuestos Similares
(1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane can be compared with similar compounds such as:
1-Methoxy-3-(trimethylsilyloxy)butadiene: This compound has a similar structure but differs in the position of the methoxy and trimethylsilyl groups.
4-Benzyloxy-3,3-dimethylbut-1-yne: Another similar compound with a different functional group arrangement.
The uniqueness of (1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane lies in its specific combination of functional groups, which imparts distinct reactivity and stability characteristics .
Propiedades
Número CAS |
40195-22-0 |
|---|---|
Fórmula molecular |
C10H22O2Si |
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
(1-methoxy-3,3-dimethylbut-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)8-9(11-4)12-13(5,6)7/h8H,1-7H3 |
Clave InChI |
AAPSHJUAPWPNHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C(OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


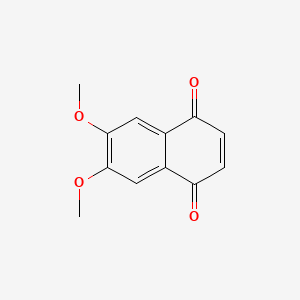
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
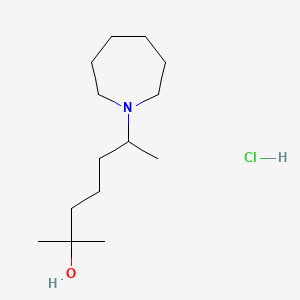
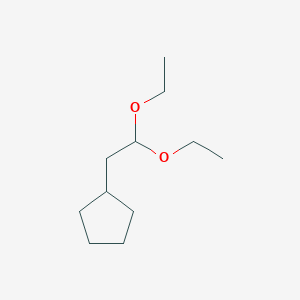
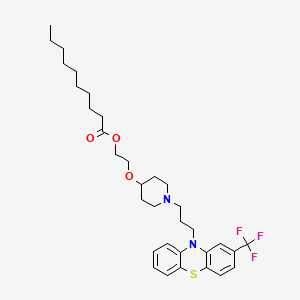

![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
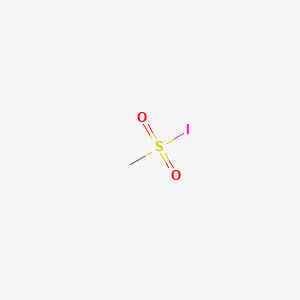
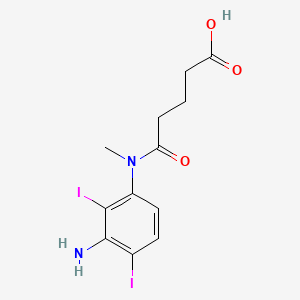
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)

